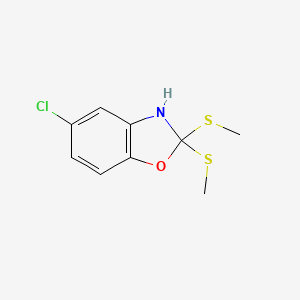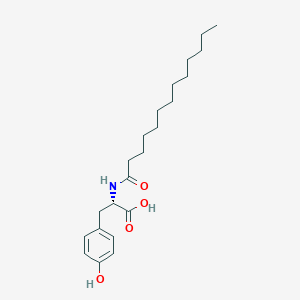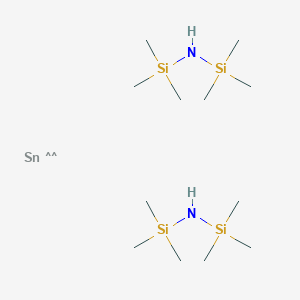
1H-Imidazole, 1-ethynyl-2-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- is a unique heterocyclic compound that features an imidazole ring substituted with ethynyl and phenylethynyl groups
Preparation Methods
The synthesis of 1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Chemical Reactions Analysis
1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Scientific Research Applications
1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- involves its interaction with specific molecular targets. The ethynyl and phenylethynyl groups play a crucial role in its binding affinity and specificity towards these targets. The pathways involved include modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
1H-Imidazole, 1-ethynyl-2-(phenylethynyl)- can be compared with other imidazole derivatives such as:
1H-Imidazole, 1-phenyl-: This compound has a phenyl group instead of the ethynyl and phenylethynyl groups, leading to different chemical properties and applications.
1H-Imidazole, 2-ethynyl-:
4-(1H-Imidazol-1-yl)phenol: This derivative has a hydroxyl group attached to the phenyl ring, providing different biological activities and applications.
Properties
CAS No. |
750647-93-9 |
|---|---|
Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-ethynyl-2-(2-phenylethynyl)imidazole |
InChI |
InChI=1S/C13H8N2/c1-2-15-11-10-14-13(15)9-8-12-6-4-3-5-7-12/h1,3-7,10-11H |
InChI Key |
QQSXKYPMNYPXQF-UHFFFAOYSA-N |
Canonical SMILES |
C#CN1C=CN=C1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)
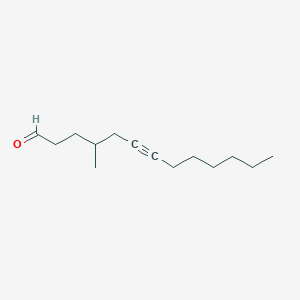
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
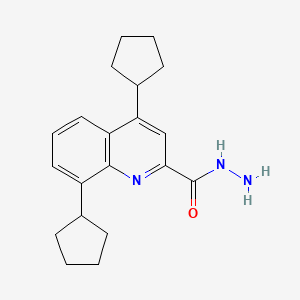
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
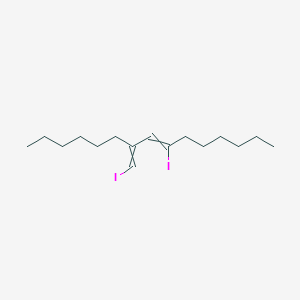
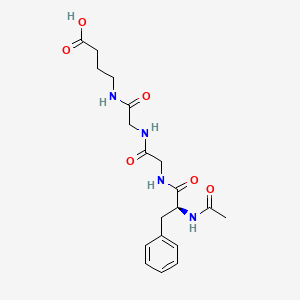
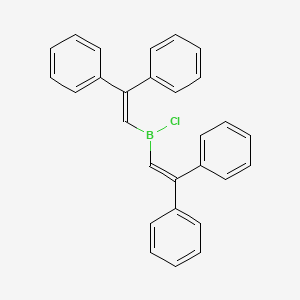
![1,2,3,4,5-Pentabromo-6-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B14230649.png)
